molecular formula C13H18O3 B12564050 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 190774-89-1

2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol

Cat. No.: B12564050
CAS No.: 190774-89-1
M. Wt: 222.28 g/mol
InChI Key: CNRPQYTYOKIYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol is an organic compound characterized by a dioxolane ring attached to a phenylethyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol typically involves the reaction of phenylethyl alcohol with ethylene oxide in the presence of a catalyst such as aluminum trichloride. This reaction forms an intermediate aluminum alkoxide, which is subsequently hydrolyzed to yield the desired product . Another method involves the hydrogenation of styrene oxide to produce phenylethyl alcohol, which can then be reacted with ethylene oxide to form the target compound .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol is unique due to the presence of both a dioxolane ring and an ethan-1-ol moiety, which confer distinct chemical and physical properties

Properties

CAS No.

190774-89-1

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethanol

InChI

InChI=1S/C13H18O3/c14-9-8-13(15-10-11-16-13)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2

InChI Key

CNRPQYTYOKIYST-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCC2=CC=CC=C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.